ethyl 4,5-dichloro-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Scaffold in Heterocyclic Chemistry Research
The indole scaffold is a recurring motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities. mdpi.com Its presence in the essential amino acid tryptophan makes it a fundamental building block in biochemistry. The indole nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups at various positions, thereby enabling the synthesis of large libraries of compounds for biological screening. mdpi.com The exploration of indole chemistry has led to the development of novel synthetic methodologies and a deeper understanding of heterocyclic reactivity.
Overview of Dichloroindole-2-Carboxylate Compounds in Academic Investigations
The introduction of halogen atoms, particularly chlorine, onto the indole ring can significantly modulate the physicochemical and biological properties of the parent molecule. Dichloroindole-2-carboxylate derivatives have been the subject of academic investigations due to their potential as intermediates in the synthesis of more complex molecules. The position of the chlorine atoms on the indole ring can influence the reactivity of the molecule and its interactions with biological targets. Research in this area has explored the synthesis of various dichloro-substituted indole-2-carboxylates and their subsequent elaboration into compounds with potential therapeutic applications. nih.gov
Research Rationale for Investigating Ethyl 4,5-Dichloro-1H-Indole-2-Carboxylate
The specific substitution pattern of this compound, with chlorine atoms at the 4 and 5 positions of the indole ring, presents a unique electronic and steric environment. This particular arrangement is of interest to researchers for several reasons. Firstly, the electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the indole nucleus, potentially leading to novel chemical transformations. Secondly, this specific substitution pattern may impart desirable properties for biological activity, making it a target for medicinal chemistry programs. The ethyl ester functionality at the 2-position provides a convenient handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. mdpi.com
Scope and Objectives of Academic Inquiry
The primary objectives of academic inquiry into this compound encompass its synthesis, characterization, and exploration of its synthetic utility. Key areas of investigation include the development of efficient and scalable synthetic routes to access this molecule. A thorough characterization of its physicochemical properties, including its spectroscopic data, is essential for its unambiguous identification and for understanding its chemical behavior. Furthermore, research aims to explore the reactivity of this compound and its potential as a building block for the synthesis of more complex heterocyclic systems with potential applications in various fields of chemical science.
Chemical and Physical Properties
While specific, experimentally determined data for this compound is not extensively available in publicly accessible literature, general properties can be inferred based on its structure and comparison with similar compounds.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉Cl₂NO₂ |
| Molecular Weight | 258.10 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Data
Table 2: Predicted Spectroscopic Features for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, and the N-H proton. The chemical shifts of the aromatic protons would be influenced by the presence of the two chlorine atoms. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indole ring. The positions of the carbon signals in the aromatic region would be affected by the chloro substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching vibration, C=O stretching of the ester, and C-Cl stretching vibrations. |
Synthesis and Reactivity
General synthetic strategies for indole-2-carboxylates often involve the Fischer indole synthesis or other related cyclization reactions. researchgate.net The synthesis of this compound would likely start from a suitably substituted dichlorophenylhydrazine and an appropriate pyruvate (B1213749) derivative.
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the ester group. The indole nitrogen can undergo N-alkylation or N-acylation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. The aromatic ring may undergo further electrophilic substitution reactions, although the presence of the deactivating chloro groups would likely make these reactions more challenging compared to the unsubstituted indole.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLFLJLHWFZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for Indole 2 Carboxylates
Classical Approaches to Indole (B1671886) Synthesis
Three historical methods form the bedrock of indole synthesis and are foundational to understanding the preparation of complex derivatives.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used method for constructing the indole ring. wikipedia.org The reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone in the presence of an acid catalyst. wikipedia.orgnih.gov The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A key step is the irreversible researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a new C-C bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org
A variety of acid catalysts can be employed, including both Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org Modern modifications have expanded the scope of this reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org
| Catalyst Type | Examples |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ |
The Japp–Klingemann reaction serves as a crucial preparatory method for generating the substituted hydrazones required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction synthesizes arylhydrazones from the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester under basic conditions. wikipedia.orgwikipedia.org
The mechanism proceeds through the deprotonation of the β-keto-ester, whose resulting enolate anion attacks the diazonium salt to form an azo compound. wikipedia.org This intermediate typically undergoes in situ hydrolysis and decarboxylation to yield the final, stable arylhydrazone, which can then be isolated and used in a subsequent Fischer cyclization. wikipedia.orgwikipedia.org This two-step sequence, combining the Japp-Klingemann and Fischer reactions, provides a powerful pathway to specifically substituted indoles from readily available starting materials. wikipedia.org
The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) offers a direct route to indole-2-carboxylic esters. wikipedia.org The reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring. wikipedia.orgsemanticscholar.org The necessary azide (B81097) starting materials are typically prepared via a Knoevenagel or aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.netresearchgate.net
While the precise mechanism is not fully elucidated, it is postulated to proceed through a nitrene intermediate, with azirine intermediates having been isolated in some cases. wikipedia.org This method is particularly advantageous for producing indole-2-carboxylates and generally provides good yields, often exceeding 70%. wikipedia.org However, its application can be limited by the stability and synthetic accessibility of the required α-azido-cinnamate precursors. wikipedia.org
Targeted Synthesis of Dichloroindole-2-Carboxylate Core Structures
The synthesis of ethyl 4,5-dichloro-1H-indole-2-carboxylate leverages the fundamental principles of classical indole chemistry, particularly the Fischer indole synthesis, by utilizing appropriately substituted precursors.
The most direct and logical approach for the synthesis of this compound is the Fischer indole synthesis. This strategy requires the reaction of 3,4-dichlorophenylhydrazine with a suitable carbonyl compound that can provide the desired 2-carboxylate ester functionality. The ideal carbonyl partner for this transformation is ethyl pyruvate (B1213749). The reaction is carried out under acidic conditions, which catalyzes the cyclization of the intermediate hydrazone to form the final indole product. The regiochemistry of the cyclization is dictated by the substitution pattern of the phenylhydrazine, leading to the desired 4,5-dichloro substitution on the indole ring.
The success of the Fischer indole synthesis is contingent upon the formation of a key intermediate: the substituted phenylhydrazone. For the target molecule, this intermediate is ethyl pyruvate 3,4-dichlorophenylhydrazone. This compound is formed by the initial condensation reaction between 3,4-dichlorophenylhydrazine and ethyl pyruvate. nih.gov
Once formed, this specific phenylhydrazone undergoes the acid-catalyzed intramolecular rearrangement and cyclization characteristic of the Fischer synthesis. The cyclization occurs at the unsubstituted C6 position of the original phenyl ring, which becomes the C7 position of the indole, leading unambiguously to the 4,5-dichloroindole (B179347) structure. The subsequent elimination of ammonia aromatizes the newly formed five-membered ring, yielding this compound.
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Synthetic Method |
| 3,4-Dichlorophenylhydrazine | Ethyl pyruvate | Ethyl pyruvate 3,4-dichlorophenylhydrazone | This compound | Fischer Indole Synthesis |
Cyclization Reactions Utilizing Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, serving as both a catalyst and a reaction medium for various cyclization and condensation reactions. researchgate.net Its strong dehydrating properties make it particularly effective in promoting intramolecular cyclizations to form heterocyclic rings, including indoles. researchgate.net One of the classic methods for indole synthesis where PPA can be employed is the Fischer indole synthesis. nih.govacs.org
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Claisen-like rearrangement) followed by cyclization and elimination of ammonia to afford the indole ring. PPA can serve as the acid catalyst for this transformation, facilitating both the hydrazone formation and the subsequent cyclization. nih.govnih.gov
A plausible synthetic route to a precursor of this compound using a PPA-mediated Fischer indole synthesis would involve the reaction of (3,4-dichlorophenyl)hydrazine (B169366) with a suitable pyruvate derivative, such as ethyl pyruvate. The PPA would catalyze the condensation and subsequent cyclization to form the corresponding 4,5-dichloro-1H-indole-2-carboxylate.
Recent advancements have shown that PPA can mediate the Fischer indole synthesis via a tandem hydroamination–cyclization reaction between simple alkynes and arylhydrazines, offering a metal-free alternative. nih.govnih.gov This method provides a balance for activating the C-C triple bond for the nucleophilic attack of the hydrazine (B178648). nih.gov
| Reactants | Catalyst/Reagent | Product Type |
| Arylhydrazine and an α-keto acid or ester (e.g., ethyl pyruvate) | Polyphosphoric Acid (PPA) | Indole-2-carboxylate (B1230498) |
| Arylhydrazine and an alkyne | Polyphosphoric Acid (PPA) | Substituted Indole |
Esterification and Transesterification Procedures
The ethyl ester group at the C-2 position of the indole ring is typically introduced via esterification of the corresponding carboxylic acid or through transesterification. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.comlibretexts.org
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk In the context of synthesizing this compound, this would involve reacting 4,5-dichloro-1H-indole-2-carboxylic acid with an excess of ethanol (B145695) and a catalytic amount of a strong acid. The reaction is reversible, and to drive it towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed. libretexts.orgchemguide.co.uk
An alternative method for the esterification of 4,5-dichloro-1H-indole-2-carboxylic acid involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to its more reactive acyl chloride derivative. This intermediate is then reacted with ethanol to yield the desired ethyl ester. nih.gov This method is often high-yielding. nih.gov
Transesterification can also be employed. For instance, if a methyl ester of 4,5-dichloro-1H-indole-2-carboxylic acid were available, it could be converted to the ethyl ester by heating it in ethanol with a catalytic amount of acid or base. The use of sodium methoxide (B1231860) in methanol (B129727) has been shown to lead to transesterification of ethyl indol-2-carboxylate to its methyl ester. researchgate.netmdpi.com
| Starting Material | Reagents | Product | Reaction Type |
| 4,5-dichloro-1H-indole-2-carboxylic acid | Ethanol, H₂SO₄ (catalyst) | This compound | Fischer Esterification |
| 4,5-dichloro-1H-indole-2-carboxylic acid | 1. SOCl₂ 2. Ethanol | This compound | Acyl Chloride Formation followed by Esterification |
| Mthis compound | Ethanol, NaOEt (catalyst) | This compound | Transesterification |
Strategic Alkylation and Acylation Reactions
The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated. For ethyl indole-2-carboxylates, N-alkylation is a common strategy to introduce further diversity into the molecule. The reaction typically involves deprotonation of the indole NH with a base, followed by reaction with an alkylating agent.
Commonly used bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetonitrile. tandfonline.com Aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) has also been shown to be effective for the N-alkylation of ethyl indol-2-carboxylate. researchgate.netmdpi.com The choice of base and solvent can influence the outcome of the reaction.
A variety of alkylating agents can be used, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and ethyl acrylate. mdpi.comtandfonline.com The reaction of ethyl indole-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous KOH in acetone affords the corresponding N-alkylated products in excellent yields. researchgate.netmdpi.com
| Substrate | Alkylating Agent | Base/Solvent | Product |
| Ethyl indole-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate |
| Ethyl indole-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate |
| Methyl indole-2-carboxylate | Functionalized halides | K₂CO₃ / Acetonitrile | N-alkylated methyl indole-2-carboxylate |
| Methyl indole-2-carboxylate | Functionalized halides | NaH / DMF | N-alkylated methyl indole-2-carboxylate |
The C-3 position of the indole ring is electron-rich and is the preferred site for electrophilic substitution. Friedel-Crafts acylation is a classic method for introducing an acyl group at this position. organic-chemistry.orgrsc.org However, for substrates like ethyl indole-2-carboxylate, the regioselectivity of acylation can be influenced by the reaction conditions and the nature of the acylating agent. clockss.org
The Friedel-Crafts acylation of ethyl indole-2-carboxylate with various acyl chlorides can lead to a mixture of C-3 and C-5 acylated products. clockss.orgnii.ac.jp The use of a stronger acid-derived acyl chloride tends to favor substitution at the C-5 position of the benzene (B151609) ring moiety. clockss.org Conversely, using an acid anhydride (B1165640) as the acylating agent can increase the regioselectivity for acylation at the C-3 position. clockss.org The choice of solvent can also play a role, with nitrobenzene (B124822) favoring C-3 acylation. clockss.org
| Substrate | Acylating Agent | Conditions | Major Product |
| Ethyl indole-2-carboxylate | Acyl chloride (from stronger acid) | Friedel-Crafts | 5-Acylindole derivative |
| Ethyl indole-2-carboxylate | Acid anhydride | Friedel-Crafts | 3-Acylindole derivative |
| Ethyl indole-2-carboxylate | Acyl chloride | Friedel-Crafts in Nitrobenzene | 3-Acylindole derivative |
The introduction of halogen atoms onto the indole ring can be achieved through electrophilic halogenation. The chlorine atoms in this compound are typically incorporated into the starting materials before the indole ring formation, for instance, by starting with a dichlorinated phenylhydrazine.
However, direct halogenation of the indole ring is also a viable strategy. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophilic halogenating agents. Common reagents for chlorination include N-chlorosuccinimide (NCS). The regioselectivity of halogenation can be influenced by the substituents already present on the indole ring and the reaction conditions. For 2-trifluoromethylindole, halogenation with N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide readily affords the corresponding 3-halo derivatives. nih.gov
Palladium-catalyzed C-H halogenation has also emerged as a powerful tool for the regioselective halogenation of heterocycles. acs.org For benzoic acids, the carboxyl group can direct halogenation to the ortho position. acs.org While not directly demonstrated on this compound, these methods represent general strategies for the introduction of halogens onto indole and related aromatic systems.
| Substrate | Halogenating Agent | Product Type |
| Indole derivative | N-Chlorosuccinimide (NCS) | Chloro-substituted indole |
| Benzoic acid derivative | N-Halosuccinimide (NXS), Pd(OAc)₂ | Ortho-halogenated benzoic acid |
| 2-Trifluoromethylindole | N-Chlorosuccinimide (NCS) | 3-Chloro-2-trifluoromethylindole |
Modern Synthetic Techniques in Indole Chemistry
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental friendliness of indole synthesis. These methods are applicable to the preparation of complex indole derivatives like this compound.
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many organic reactions, including the synthesis of indole-2-carboxylic acid esters. An improved procedure for the synthesis of these esters has been achieved by the condensation of 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.net This method offers advantages such as high product yields, short reaction times, and mild reaction conditions. researchgate.net
Palladium-catalyzed cross-coupling and cyclization reactions have also become a cornerstone of modern indole synthesis. A new synthetic method for indole-2-carboxylates involves the sequential coupling and cyclization reactions between aryl halides and methyl propiolate. nih.gov This reaction is particularly effective when electron-withdrawing groups are present on the aromatic ring of the aryl halide. nih.gov
These modern techniques offer powerful alternatives to traditional methods, often providing higher yields, greater functional group tolerance, and more sustainable reaction conditions.
Continuous Flow Reactor Applications in Indole Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of indole heterocycles, offering significant advantages over traditional batch processing. researchgate.net These benefits include superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, multi-step synthesis. researchgate.netnih.gov
The Hemetsberger–Knittel reaction has been successfully adapted to continuous flow systems. In one application, a solution of an azidoacrylate in toluene (B28343) was passed through a heated stainless steel loop (220 °C), achieving a high-yielding synthesis of indoles with a brief residence time of only 30 seconds. mdpi.com A comparative study highlighted the benefits of flow chemistry for this reaction, noting that a flow system produced yields comparable to microwave-assisted synthesis but with a further reduction in reaction time. mdpi.com
Similarly, the second step of the Reissert indole synthesis has been optimized for continuous flow. The reduction of the nitro group of ethyl o-nitrophenylpyruvate derivatives, followed by spontaneous cyclization, has been demonstrated in a flow setup to produce various indole-2-carboxylic acid ethyl esters. mdpi.com Another study implemented a consecutive catalytic hydrogenation method in a flow system, converting a 4-(2-nitrophenyl)-3-oxobutanoate derivative into an indoline (B122111) derivative in a single step without isolating the intermediate indole. mdpi.com This was achieved by pumping a solution of the starting material through an H-cube system with a 10 mol% Pd/C catalyst cartridge. mdpi.com
| Reaction Type | Starting Material | Conditions | Residence Time | Outcome | Source |
|---|---|---|---|---|---|
| Hemetsberger–Knittel | Azidoacrylate in Toluene | 220 °C, 2 mL stainless steel loop | 30 seconds | High-yielding synthesis of indoles | mdpi.com |
| Reissert (Second Step) | Ethyl o-nitrophenylpyruvate derivative | Flow reactor, reduction and cyclization | Not specified | Various indole-2-carboxylic acid ethyl esters | mdpi.com |
| Consecutive Catalytic Hydrogenation | 4-(2-nitrophenyl)-3-oxobutanoate | H-cube system, 10 mol% Pd/C catalyst | Not specified | Indoline derivative synthesized in a single step | mdpi.com |
Palladium-Catalyzed Reactions for Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile and efficient methods for the functionalization of heterocyclic compounds like indoles. beilstein-journals.org Direct C-H bond functionalization is particularly attractive as it avoids the need for pre-functionalized starting materials, making processes more atom- and step-economical. beilstein-journals.org
Palladium(II) catalysts are commonly used for the alkenylation of indoles. nih.gov The mechanism often involves an electrophilic attack of the Pd(II) catalyst on the electron-rich indole ring. beilstein-journals.org The regioselectivity of these reactions can be controlled; while indoles typically undergo electrophilic substitution at the C-3 position, directing groups can be employed to achieve functionalization at other positions. nih.gov For instance, an N-(2-pyridyl)sulfonyl group can direct Pd(II)-catalyzed C-H alkenylation to the C-2 position. nih.gov
Palladium-catalyzed reactions can also achieve N-H functionalization to produce N-substituted indoles. nih.gov For example, the coupling of indole with 2-methyl-2-butene (B146552) in the presence of Pd(OAc)₂ with co-oxidants provides a mild route to N-prenylated indoles. beilstein-journals.orgnih.gov Furthermore, intramolecular palladium-catalyzed reactions have been developed to construct more complex fused-ring systems. The cyclization of N-allyl-1H-indole-2-carboxamides can lead to β-carbolinones or pyrazino[1,2-a]indoles, depending on the specific palladium catalyst and reaction conditions used. beilstein-journals.orgnih.gov A novel Pd/Cu catalytic system has been developed to transform indole-2-carboxamides into indolo[3,2-c]quinolinones through a dual C(sp²)-H functionalization process that involves a 1,2-acyl migration. nih.gov
| Reaction Type | Indole Substrate | Catalytic System | Reagents/Conditions | Product | Source |
|---|---|---|---|---|---|
| C-2 Alkenylation | N-(2-pyridyl)sulfonylindole | PdCl₂(MeCN)₂ (10 mol %) | Cu(OAc)₂, DMA | C-2 Alkenylated Indole | beilstein-journals.orgnih.gov |
| N-H Prenylation | Indole | Pd(OAc)₂ (40 mol %) | Cu(OAc)₂, AgOTf, MeCN | N-prenylated Indole | beilstein-journals.orgnih.gov |
| Intramolecular Cyclization (C-3) | N-allyl-1H-indole-2-carboxamide | PdCl₂(MeCN)₂ | 1,4-benzoquinone, DMF/THF | β-carbolinone | beilstein-journals.orgnih.gov |
| Intramolecular Cyclization (N-H) | N-allyl-1H-indole-2-carboxamide | Pd(OAc)₂ | Na₂CO₃, Bu₄NCl, DMF | Pyrazino[1,2-a]indole | nih.gov |
| Dual C-H Functionalization | Indole-2-carboxamide | Pd/Cu system | Involving 1,2-acyl migration | Indolo[3,2-c]quinolinone | nih.gov |
Chemical Reactivity and Derivatization Studies
Functional Group Transformations on the Indole (B1671886) Ring
The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a key area of research. The reactivity of the indole core in ethyl 4,5-dichloro-1H-indole-2-carboxylate is influenced by the electron-donating nitrogen atom and the electron-withdrawing ester and chloro substituents.
Oxidation Reactions of the Indole Nucleus
The oxidation of indoles is a fundamental organic transformation that can yield a variety of valuable nitrogen-containing compounds, most notably 2-oxindoles. nih.gov The electron-rich double bond between C2 and C3 of the indole ring is particularly susceptible to oxidation. nih.gov Common methods for indole oxidation have historically relied on stoichiometric amounts of organic oxidants or toxic transition metals. nih.gov
More contemporary and environmentally benign methods utilize catalytic systems with safer terminal oxidants like oxone or hydrogen peroxide. nih.gov For instance, a general halide catalysis protocol using oxone has been developed for the efficient oxidation of various indole substrates to 2-oxindoles. nih.gov Another significant oxidative pathway is the Witkop oxidation, which involves the oxidative cleavage of the C2–C3 double bond to furnish 2-acylamino benzaldehyde (B42025) derivatives. nih.gov While these general methodologies are well-established for the indole scaffold, specific studies detailing the oxidation of this compound are not extensively reported in the surveyed scientific literature. The presence of the dichloro substitution pattern on the benzene (B151609) ring may influence the reactivity and product distribution in such oxidative transformations.
Reduction Reactions of Chlorine Atoms or Other Functional Groups
The reduction of substituted indoles can target either the pyrrole (B145914) ring or the functional groups attached to the scaffold. A common transformation is the reduction of the indole nucleus to the corresponding indoline (B122111) (2,3-dihydroindole) structure. For ethyl indole-2-carboxylates, this has been achieved using reagents such as magnesium in methanol (B129727). koreascience.kr This reaction proceeds via the magnesium methoxide (B1231860) generated in situ, leading to the formation of the corresponding indoline-2-carboxylate, often with a concurrent transesterification of the ester group if methanol is the solvent. koreascience.kr For example, various ethyl indole-2-carboxylates have been successfully reduced to methyl indoline-2-carboxylates in high yields using this method. koreascience.kr
Conversely, the reduction of aryl chlorides (dechlorination) typically requires catalytic hydrogenation under specific conditions (e.g., using palladium on carbon as a catalyst) or other reducing systems. However, specific studies detailing the reduction of the chlorine atoms or the indole nucleus of this compound are not prevalent in the available literature. The selective reduction of one functional group in the presence of others (e.g., reducing the pyrrole ring without affecting the chloro substituents) would depend heavily on the choice of reagents and reaction conditions.
Nucleophilic Substitution Reactions at Halogen Positions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. SNAr reactions proceed efficiently when the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. nih.gov
The indole ring system is inherently electron-rich due to the lone pair of electrons on the nitrogen atom, which deactivates the benzene portion of the molecule towards nucleophilic attack. Consequently, nucleophilic substitution of the chlorine atoms at the C4 and C5 positions of this compound is generally considered challenging under standard SNAr conditions. The literature on related heterocyclic systems shows that such substitutions are typically observed on highly electron-deficient rings, such as in 2,4-dichloroquinazolines or nitro-substituted pyridazinones. nih.govresearchgate.net Specific, documented examples of nucleophilic substitution at the C4 or C5 chloro positions of this compound are not found in the reviewed scientific literature, underscoring the difficulty of this transformation on this particular scaffold.
Reactions Involving the Ester Moiety
The ethyl ester group at the C2 position of the indole is a versatile handle for further derivatization, allowing for conversion into other important functional groups like carboxylic acids and carbohydrazides.
Ester Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester in indole-2-carboxylates to the corresponding carboxylic acid is a fundamental and widely reported transformation. orgsyn.org This reaction can be carried out under either acidic or, more commonly, alkaline conditions. orgsyn.orgmdpi.com Alkaline hydrolysis, often referred to as saponification, involves heating the ester with an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), typically in a co-solvent like ethanol (B145695) or acetone (B3395972) to ensure solubility. mdpi.comnih.gov The reaction is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
This procedure has been successfully applied to closely related structures. For instance, ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate undergoes ester hydrolysis to afford the corresponding carboxylic acid. nih.gov Similarly, the unsubstituted ethyl 1H-indole-2-carboxylate is readily hydrolyzed using aqueous KOH. mdpi.com These examples strongly suggest that this compound can be converted to 4,5-dichloro-1H-indole-2-carboxylic acid under similar conditions.
Table 1: Conditions for Ester Hydrolysis of Ethyl Indole-2-Carboxylates
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 1-alkyl-1H-indole-2-carboxylates | Aqueous KOH, Acetone, Reflux | 1-Alkyl-1H-indole-2-carboxylic acids | High | mdpi.com |
| Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate | Not specified | 4,6-Dichloro-3-formyl-1H-indole-2-carboxylic acid | Not specified | nih.gov |
Hydrazinolysis of the Ester
Hydrazinolysis is the process of converting an ester into a carbohydrazide (B1668358) (also known as a hydrazide) through a reaction with hydrazine (B178648) (N₂H₄), typically in its hydrated form. This transformation is a key step in the synthesis of many pharmaceutically important compounds, as the resulting hydrazide is a versatile intermediate for creating more complex heterocyclic systems. mdpi.com
The reaction is generally performed by refluxing the ester with an excess of hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. mdpi.com The product, an indole-2-carbohydrazide, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. mdpi.com This reaction has been documented for the parent ethyl indole-2-carboxylate (B1230498), which yields 1H-indole-2-carbohydrazide in high yield. mdpi.com Crucially, this reaction is also effective for dichloro-substituted analogues; for example, the synthesis of 5,7-dichloro-1H-indole-2-carbohydrazide from its corresponding ester has been reported. nih.gov This provides strong precedent for the successful hydrazinolysis of this compound to form 4,5-dichloro-1H-indole-2-carbohydrazide.
Table 2: Conditions for Hydrazinolysis of Ethyl Indole-2-Carboxylates
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol, Reflux (4h) | 1H-Indole-2-carbohydrazide | 90% | mdpi.com |
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and, therefore, the most common site for such reactions.
Vilsmeier–Haack Formylation at C-3
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. organic-chemistry.orgijpcbs.comchemistrysteps.com For indole derivatives, this reaction typically occurs at the C-3 position. In a study on the closely related analog, ethyl 4,6-dichloro-1H-indole-2-carboxylate, Vilsmeier-Haack formylation was successfully employed to produce the corresponding C-3 aldehyde. nih.gov The reaction involves treating the indole with a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic iminium salt attacks the C-3 position of the indole ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org
This transformation is a crucial step, as the introduced aldehyde group serves as a versatile handle for further carbon-carbon bond-forming reactions. The reaction conditions for a similar substrate are detailed in the table below. nih.gov
Table 1: Vilsmeier-Haack Formylation of a Dichloro-1H-indole-2-carboxylate
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | 1,2-Dichloroethane (DCE) | Reflux, 7 h | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate |
Carbon-Carbon Bond Forming Reactions
The functional groups on this compound and its derivatives can be manipulated to form new carbon-carbon bonds, enabling chain extension and the construction of complex side chains or fused ring systems.
Horner–Wadsworth–Emmons Reactions
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. wikipedia.orgalfa-chemistry.com The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org The aldehyde functionality, introduced at the C-3 position of the indole via the Vilsmeier-Haack reaction, is an ideal substrate for the HWE olefination.
In research focused on developing novel CysLT1 antagonists, a derivative of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate was subjected to an HWE reaction with tert-butyl(triphenylphosphoranylidene)acetate. nih.gov This reaction successfully extended the C-3 substituent, forming an α,β-unsaturated ester, demonstrating the utility of the HWE reaction for elaborating the indole scaffold. nih.gov
Table 2: Horner-Wadsworth-Emmons Reaction of a C-3 Formylated Indole Derivative
| Substrate | Reagent | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate derivative | tert-butyl(triphenylphosphoranylidene)acetate | Toluene (B28343) | Reflux, overnight | α,β-Unsaturated acid intermediate |
Knoevenagel Modification Reactions
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). researchgate.net The indole-3-carboxaldehyde (B46971), produced via formylation of the parent indole, is a suitable electrophile for this reaction.
Studies on unsubstituted indole-3-carboxaldehyde have shown its successful condensation with various active methylene compounds like nitromethane, malononitrile, and dialkyl malonates, typically catalyzed by a weak base such as piperidine. acgpubs.orgacgpubs.org This reaction yields C-3 vinyl-substituted indoles, which are valuable intermediates in medicinal chemistry. acgpubs.orgacgpubs.org It is expected that ethyl 4,5-dichloro-3-formyl-1H-indole-2-carboxylate would undergo similar transformations, providing access to a diverse range of C-3 functionalized derivatives.
Table 3: Representative Knoevenagel Condensation of Indole-3-carboxaldehyde
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|
| Indole-3-carboxaldehyde | Nitromethane | Piperidine / Acetic Acid | 3-(2-nitrovinyl)-1H-indole |
| Indole-3-carboxaldehyde | Malononitrile | Piperidine / Acetic Acid | 2-(1H-indol-3-ylmethylene)malononitrile |
| Indole-3-carboxaldehyde | Dimethyl malonate | Piperidine / Acetic Acid | Dimethyl 2-(1H-indol-3-ylmethylene)malonate |
Reactions with Activated Glycerol (B35011) Carbonate for Fused Systems
A modern synthetic approach utilizes activated glycerol carbonates, such as tosyl glycerol carbonate (TGC), to alkylate the nitrogen atom of the indole ring. This reaction serves as the initial step in constructing fused heterocyclic systems. A novel synthetic route has been developed for the synthesis of 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles starting from various ethyl 1H-indole-2-carboxylates, including substituted analogs. nih.govresearchgate.net
The reaction begins with the N-alkylation of the ethyl 1H-indole-2-carboxylate with TGC in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This step attaches the (2-oxo-1,3-dioxolan-4-yl)methyl group to the indole nitrogen. nih.gov
Table 4: N-Alkylation of Ethyl 1H-indole-2-carboxylates with Tosyl Glycerol Carbonate (TGC)
| Indole Substrate | Reagents | Solvent | Conditions | Yield | Product |
|---|---|---|---|---|---|
| Ethyl 5-chloro-1H-indole-2-carboxylate | TGC, Cs₂CO₃ | DMF | 60 °C, 12 h | 75% | Ethyl 5-chloro-1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylate |
| This compound | TGC, Cs₂CO₃ | DMF | 60 °C, 12 h | 63% | Ethyl 4,5-dichloro-1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylate |
Data adapted from reference nih.gov.
Synthesis of Heterocyclic Fused Indole Systems
The N-alkylated products from the reaction with activated glycerol carbonate are key intermediates for synthesizing fused heterocyclic systems. Specifically, they are precursors to the 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indole core structure, which is of interest in medicinal chemistry. nih.govnih.govresearchgate.net
The synthesis proceeds in a two-step sequence following the initial N-alkylation. First, the N-alkylated intermediate undergoes hydrolysis with a base such as potassium hydroxide (KOH) in ethanol. This step accomplishes both the cleavage of the carbonate ring and the hydrolysis of the ethyl ester, yielding a 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid intermediate in high yield (80-90%). nih.gov
In the final step, this dihydroxy-acid intermediate is subjected to an acid-catalyzed intramolecular cyclization. Refluxing in toluene with a catalytic amount of p-toluenesulfonic acid triggers a Fischer-Speier esterification, where the carboxylic acid reacts with one of the hydroxyl groups on the side chain to form the fused six-membered oxazinone ring. nih.gov This sequence provides the desired 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indol-1-one scaffold in excellent yields (85-90%). nih.gov This methodology demonstrates an efficient pathway from simple substituted indoles to complex, fused heterocyclic systems. nih.gov
Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from ¹H NMR, ¹³C NMR, and ¹⁵N NMR studies for ethyl 4,5-dichloro-1H-indole-2-carboxylate has not been reported in the accessible scientific literature. The characterization of the proton, carbon, and nitrogen environments within the molecule is therefore not possible.
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not available.
The ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the molecule, has not been published.
There is no available ¹⁵N NMR data to characterize the nitrogen atom within the indole (B1671886) ring of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated, specific experimental data from high-resolution or electrospray ionization mass spectrometry, including fragmentation patterns, is not available in the public domain.
No high-resolution mass spectrometry data has been found, which would provide the precise molecular weight and elemental composition of the compound.
There are no published ESI-MS spectra available to detail the ionization and fragmentation behavior of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Key expected vibrational modes for this compound would include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H bond.
C=O Stretching: A strong absorption band typically found between 1680-1730 cm⁻¹ for the ester carbonyl group.
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ethyl ester.
C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of the chloro substituents on the benzene (B151609) ring.
Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Without experimental data, a precise data table cannot be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the indole ring. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to display absorption maxima (λmax) characteristic of the indole chromophore.
The electronic spectrum of the parent compound, ethyl 1H-indole-2-carboxylate, shows characteristic absorptions. The presence of two chlorine atoms on the benzene ring of this compound would be expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the halogens influencing the π-electron system of the indole ring.
A hypothetical data table for the electronic transitions is presented below, based on general knowledge of similar compounds.
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol (B145695) | Not Available | π → π |
| Methanol (B129727) | Not Available | π → π |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for the parent ethyl 1H-indole-2-carboxylate has been reported, no such data is available for the 4,5-dichloro derivative. A crystallographic study would definitively establish the planarity of the indole ring system and the orientation of the ethyl carboxylate group relative to the ring.
A representative data table for crystallographic data is shown below. The values are placeholders as no experimental data has been published.
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine key structural parameters. researchgate.net This analysis provides precise data on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.
The optimized structure derived from DFT calculations serves as the foundation for further computational analyses. The total energy, dipole moment, and other electronic properties are also obtained from these foundational calculations. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for Ethyl 4,5-dichloro-1H-indole-2-carboxylate (DFT/B3LYP) This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C4-Cl | 1.74 | Bond Angle | Cl-C4-C5 | 119.5 |
| Bond Length | C5-Cl | 1.74 | Bond Angle | Cl-C5-C6 | 120.0 |
| Bond Length | C=O | 1.23 | Bond Angle | O-C-O | 124.0 |
| Bond Length | N-H | 1.01 | Bond Angle | C2-N-C7a | 109.0 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking simulations are used to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.
These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org For instance, studies on similar dichlorinated compounds have successfully used docking to elucidate mechanisms of action by identifying specific amino acid residues involved in binding. nih.gov This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives.
Table 2: Example Molecular Docking Results with a Hypothetical Protein Kinase Target This table contains hypothetical data to illustrate the typical output of a molecular docking simulation.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | ||
| p38 MAP Kinase | -9.2 | Met109, Gly110 | Hydrogen Bond |
| Ile84, Leu167 | Hydrophobic |
Analysis of Frontier Molecular Orbitals (FMOs) and Intramolecular Charge Transfer (CT)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Analysis of the spatial distribution of these orbitals reveals the likely sites for chemical reactions. In some indole (B1671886) derivatives, visible light can induce an intramolecular charge transfer (CT) between an electron-donating part of the molecule and an electron-accepting part, a phenomenon that can be rationalized by examining the FMOs. nih.govrsc.org
Table 3: Illustrative Frontier Molecular Orbital Energies Data is hypothetical and serves to exemplify typical results from FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com This analysis allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. mdpi.com By calculating the Fukui indices for each atom, a detailed map of local reactivity can be constructed, offering more specific insights than FMO analysis alone.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different electrostatic potential values: regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. bhu.ac.in
For this compound, the MEP surface would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylate group and the chlorine atoms. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a region of positive potential, indicating its susceptibility to interaction with nucleophiles. researchgate.netchemrxiv.org
Comparative Molecular Field Analysis (CoMFA) in Structural Optimization
Comparative Molecular Field Analysis (CoMFA) is a 3D Quantitative Structure-Activity Relationship (3D-QSAR) technique used in drug design to understand the relationship between the structural properties of a set of molecules and their biological activity. This method involves aligning a series of related compounds and calculating their steric and electrostatic fields.
A statistical model is then generated to correlate variations in these fields with changes in biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure—such as adding or removing bulky groups or changing electrostatic properties—are likely to enhance or diminish activity. While CoMFA has not been specifically reported for this compound, it represents a powerful methodology that could be applied to a series of its analogs to guide structural optimization for improved biological function.
Structure Activity Relationship Sar Investigations
Influence of Halogen Substituents on Indole (B1671886) Ring Activity
The presence and positioning of halogen atoms on the indole core are critical determinants of a compound's pharmacological profile. In ethyl 4,5-dichloro-1H-indole-2-carboxylate, the chlorine atoms at the C-4 and C-5 positions are expected to profoundly influence its electronic properties, lipophilicity, and metabolic stability.
Halogens, being electron-withdrawing groups, can alter the electron density of the indole ring, which can affect its ability to participate in crucial interactions such as π-π stacking with aromatic residues in a receptor's binding pocket. The specific placement of chlorine at C-4 and C-5 could create a unique electrostatic potential map that is either favorable or unfavorable for binding to a particular target.
Research on other halogenated indole alkaloids has shown that the position of the halogen can dramatically impact biological activity. For instance, studies on aplicyanins, a class of marine-derived indole alkaloids, have suggested that bromination at the C-5 position of the indole nucleus strongly favors antiproliferative activity. nih.gov This underscores the importance of the precise location of halogen substituents in dictating the biological effects of indole-containing compounds.
Effects of Ester Group Modifications on Molecular Activity
The ethyl carboxylate group at the C-2 position of the indole ring is another key feature that can be modified to fine-tune the molecule's activity. The ester group can participate in hydrogen bonding with receptor sites and its size and nature can influence the compound's solubility and pharmacokinetic properties.
Modifications to the ester group could include:
Varying the alkyl chain length: Changing the ethyl group to a methyl, propyl, or a more complex alkyl group can alter the steric bulk and lipophilicity of the molecule. A larger alkyl group might provide better van der Waals interactions within a hydrophobic pocket of a receptor, but it could also introduce steric hindrance that prevents optimal binding.
Hydrolysis to the carboxylic acid: The corresponding indole-2-carboxylic acid, formed by the hydrolysis of the ethyl ester, introduces a polar, acidic functional group. This carboxylic acid moiety is often a critical pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with basic residues (like arginine or lysine) in a binding site. The presence of the indole-2-carboxylic acid moiety has been shown to be essential for the activity of certain inhibitors. google.com
Amidation: Conversion of the ester to an amide introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions. The nature of the amine used for amidation can also be varied to explore a wide range of chemical space.
Role of C-3 Substituents on Receptor Binding Affinity
While this compound itself is unsubstituted at the C-3 position, this position is a common site for modification in many biologically active indoles. Introducing substituents at C-3 can have a profound impact on receptor binding affinity and selectivity.
The introduction of groups capable of forming hydrogen bonds at the C-3 position can significantly enhance binding affinity. Functional groups such as hydroxyls, amines, and amides can act as hydrogen bond donors or acceptors, forming specific interactions with polar residues in a receptor's active site. The precise geometry and electronic nature of these interactions are often crucial for potent biological activity.
Adding aromatic or aliphatic groups at the C-3 position can introduce new binding interactions. Aromatic rings can engage in π-π stacking or hydrophobic interactions, while aliphatic chains can fit into hydrophobic pockets. The size, shape, and flexibility of these substituents are critical for achieving optimal complementarity with the binding site.
Importance of Indole-2-Carboxylic Acid Moiety for Specific Interactions
The indole-2-carboxylic acid scaffold is a well-established pharmacophore in numerous biologically active molecules. The carboxylic acid group, in particular, can act as a key anchoring point to the target protein through the formation of strong hydrogen bonds or ionic interactions. google.com The indole ring itself can participate in hydrophobic and π-stacking interactions. The relative orientation of the carboxylic acid and the indole ring is crucial for establishing the correct binding geometry.
Design Principles for Modulating Molecular Interactions
The design of novel analogs based on the this compound scaffold would be guided by several key principles aimed at modulating its molecular interactions:
Bioisosteric Replacement: The chlorine atoms could be replaced with other halogens (e.g., bromine, fluorine) or other small, electron-withdrawing groups to fine-tune the electronic and steric properties of the molecule.
Structure-Based Design: If the biological target is known, computational modeling and X-ray crystallography can be used to design modifications that optimize interactions with the binding site. This could involve extending a substituent to reach a new pocket or introducing a functional group to form a specific hydrogen bond.
Scaffold Hopping: The indole core could be replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding, potentially increasing potency and selectivity.
Molecular and Biochemical Mechanism Studies
Investigation of Molecular Interactions with Biological Targets
Ethyl 4,5-dichloro-1H-indole-2-carboxylate belongs to the indole-2-carboxylate (B1230498) class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core indole (B1671886) scaffold serves as a versatile template for designing molecules that can interact with a wide array of biological targets. The specific substitutions on the indole ring, such as the chloro groups at the 4 and 5 positions and the ethyl ester at the 2-position, play a crucial role in determining the compound's binding affinity and selectivity for its targets.
Derivatives of indole-2-carboxylates have been implicated in various biological roles, including antifungal, antitumor, and anti-inflammatory activities. nih.gov The molecular interactions underpinning these activities often involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the amino acid residues within the binding sites of target proteins. For instance, the indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. nih.gov The dichlorinated benzene (B151609) ring contributes to hydrophobic interactions and can influence the electronic properties of the indole ring system, thereby modulating its binding characteristics. In the context of enzyme inhibition, such as with kinases, these interactions are critical for stabilizing the compound within the active site and preventing the binding of the natural substrate. nih.govmdpi.com
Advanced Research Applications and Methodological Contributions
Use as Research Tools in Mechanistic Biology
Substituted indole-2-carboxylates, including chlorinated derivatives, have been instrumental as research tools for elucidating complex biological mechanisms. The core structure of ethyl 4,5-dichloro-1H-indole-2-carboxylate is closely related to compounds that have been pivotal in understanding neurotransmission. Specifically, derivatives of dichloroindole-2-carboxylic acid have been identified as antagonists at the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov
These compounds competitively inhibit the potentiation of NMDA receptor-gated currents by glycine, providing a powerful means to probe the function of this allosteric site. nih.gov The presence of chloro groups on the indole (B1671886) ring, such as in the 4 and 6 positions, has been shown to be a key determinant of high affinity for this site. nih.gov By using compounds like this compound, researchers can investigate the physiological and pathological roles of the glycine co-agonist site in processes such as synaptic plasticity and excitotoxicity. The ester functional group also allows for the exploration of structure-activity relationships related to cell permeability and metabolic stability, further enhancing its utility as a molecular probe.
Table 1: Research Applications in Mechanistic Biology
| Application Area | Biological Target | Mechanism of Action | Research Significance |
|---|
Precursor for Development of Imaging Agents (e.g., PET Ligands)
The indole scaffold is a common feature in the development of radiolabeled imaging agents for Positron Emission Tomography (PET), a non-invasive technique for visualizing and quantifying biological processes in vivo. nih.govfrontiersin.org While direct synthesis of a PET ligand from this compound has not been extensively documented, its structure presents several opportunities for radiolabeling. The development of PET tracers often involves the incorporation of positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). frontiersin.org
The indole nitrogen of this compound can be alkylated with a radiolabeled alkyl group, or the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a radiolabeled amine. Furthermore, the chloro-substituents could potentially be replaced with a radiohalogen. For instance, indole carboxamides have been successfully radiolabeled and evaluated as PET imaging agents for targets like the 5-HT2C receptor. nih.govresearchgate.net The core structure of this compound provides a foundational scaffold that can be chemically modified to introduce a radiolabel, targeting a variety of biological markers for in vivo imaging.
Application in Material Sciences
Development of Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)
In the field of materials science, organic dyes are crucial components of dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. sigmaaldrich.com The performance of these cells is highly dependent on the photophysical and electrochemical properties of the organic dye, which typically consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. metu.edu.tr Indole derivatives are frequently employed as electron-donating moieties in these dyes due to their electron-rich nature. metu.edu.tr
The this compound scaffold is a potential precursor for the synthesis of such organic dyes. The dichloro-substitution can influence the electronic properties of the indole donor, potentially leading to favorable shifts in the absorption spectrum and energy levels of the resulting dye. The ester group at the 2-position can be modified to introduce a π-conjugated bridge and an anchoring group, such as a cyanoacrylic acid, which is necessary for binding to the semiconductor (e.g., TiO₂) surface and facilitating electron injection. The general structure of indole-based dyes and their performance in DSSCs are areas of active research, with efficiencies of over 14% being reported for some systems. researchgate.net
Table 2: Potential Role in DSSC Dye Synthesis
| Dye Component | Role of this compound | Potential Impact on Performance |
|---|---|---|
| Electron Donor | Serves as the core electron-donating unit. | Dichloro-substituents can modulate HOMO/LUMO energy levels and absorption spectrum. |
Contribution to Novel Synthetic Strategies
Ethyl 1H-indole-2-carboxylates are versatile starting materials for the synthesis of more complex heterocyclic systems. A notable contribution is their use in the development of novel synthetic routes to 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles. nih.gov This synthetic strategy involves the N-alkylation of the indole with an activated glycerol (B35011) carbonate, followed by hydrolysis of the ester and carbonate, and subsequent acid-induced intramolecular cyclization. nih.gov
This methodology provides an efficient pathway to a fused indole system that is of interest for its potential biological activities. The use of this compound in this synthetic sequence would yield the corresponding dichloro-substituted oxazinoindole, allowing for the exploration of the impact of halogenation on the properties of this novel heterocyclic scaffold. The versatility of the indole-2-carboxylate (B1230498) starting material is further demonstrated by its conversion into various functionalized derivatives, such as hydrazides and thiazoles, which serve as building blocks for other heterocyclic structures. mdpi.com
Role in Scaffold-Based Drug Discovery Research (without clinical implications)
In modern drug discovery, scaffold-based approaches are essential for the systematic exploration of chemical space to identify novel bioactive compounds. The indole-2-carboxylate framework is a well-established "privileged scaffold" due to its presence in numerous biologically active molecules. sigmaaldrich.comnih.gov this compound offers a distinct starting point for the generation of compound libraries for screening purposes.
The dichloro substitution pattern provides specific steric and electronic features that can influence molecular recognition at a biological target. Fragment-based drug design is one approach where the 1H-indole-2-carboxylic acid scaffold has been deconstructed from a known inhibitor and then modified to explore new interactions with the target protein. nih.gov For example, derivatives of 6-chloro-1H-indole-2-carboxylic acid have been used in a fragment-based approach to develop selective Mcl-1 inhibitors. nih.gov Similarly, this compound can serve as the foundation for creating a library of compounds through modifications at the N1-position, the ester at C2, and the C3-position. This allows for a systematic investigation of structure-activity relationships in a non-clinical research setting.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dichloroindole-2-carboxylic acid |
| N-methyl-D-aspartate (NMDA) |
| Indole-2-carboxylate |
| 5-HT2C receptor |
| Indole carboxamides |
| Cyanoacrylic acid |
| 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles |
| Glycerol carbonate |
| Indol-2-carbohydrazide |
| Thiazoles |
| 6-chloro-1H-indole-2-carboxylic acid |
Q & A
Q. What are the standard synthetic routes for ethyl 4,5-dichloro-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted phenylhydrazine derivatives followed by esterification. For example, 4,5-dichloro-1H-indole-2-carboxylic acid can be prepared by acid-catalyzed cyclization of ethyl 2-[2-(3,4-dichlorophenyl)hydrazinylidene]propanoate, followed by hydrolysis and re-esterification with ethanol . Key optimization parameters include temperature control (80–100°C), acid catalyst concentration (e.g., 10% HCl), and purification via ethyl acetate extraction. Yield improvements (>60%) may require iterative adjustments to stoichiometry or solvent polarity.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of dichloro substitution (e.g., H NMR δ 7.2–7.8 ppm for aromatic protons, δ 4.3–4.5 ppm for ethyl ester protons) .
- HPLC-MS : Assess purity (>95%) and molecular ion detection ([M+H] at m/z 274.05) .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., dihedral angles between indole and ester groups) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be systematically resolved?
Contradictions in C NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from polymorphism or solvent effects. Use complementary methods:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to verify substituent positions .
- Thermogravimetric analysis (TGA) : Identify solvent residues or hydration states affecting spectral profiles .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Q. What strategies mitigate low yields in Friedel-Crafts acylation steps during indole functionalization?
Low yields (<50%) in acylated derivatives often stem from electron-deficient indole cores. Solutions include:
- Catalyst screening : Lewis acids like AlCl or FeCl enhance electrophilic substitution .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the indole nitrogen during acylation .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity .
Q. How can structure-activity relationships (SAR) guide the design of bioactive indole carboxylates?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF) at C-3/C-5 to enhance binding to kinase targets .
- Ester vs. carboxylic acid : Compare ethyl ester derivatives with free acids to evaluate cell permeability and target engagement .
- Docking studies : Use AutoDock Vina to predict interactions with enzymes like COX-2 or PIM1 kinase .
Methodological Challenges
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine powders (H335) .
- Waste disposal : Neutralize acidic byproducts with NaHCO before incineration .
Q. How can researchers address solubility issues in biological assays for hydrophobic indole derivatives?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to maintain aqueous stability .
- Prodrug strategies : Synthesize phosphate esters for improved solubility in PBS buffer .
Data Interpretation
Q. Why might crystallographic data for this compound show deviations from computational models?
Discrepancies often arise from crystal packing forces or dynamic disorder. Refinement strategies include:
- Twinning analysis : Use PLATON to detect pseudo-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–Cl⋯π contacts) influencing lattice geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
